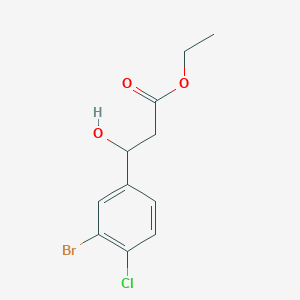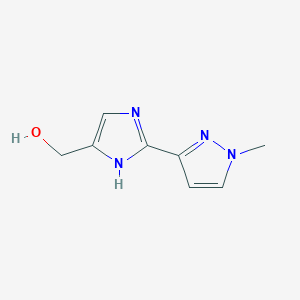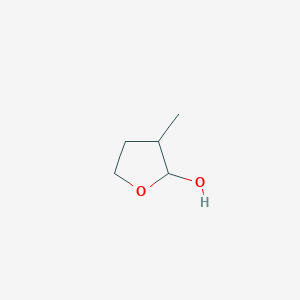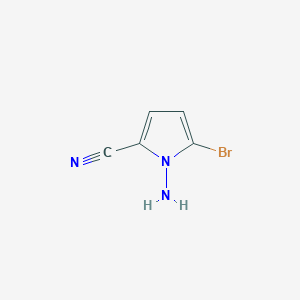
2-Amino-3,4,5-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups and an amino group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5-trimethylbenzaldehyde typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and formylation. Here is a general synthetic route:
Nitration: Mesitylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitro-3,4,5-trimethylbenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: Finally, the amino group is formylated using a formylating agent like formic acid or formamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,4,5-trimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Amino-3,4,5-trimethylbenzoic acid.
Reduction: 2-Amino-3,4,5-trimethylbenzyl alcohol.
Substitution: Various amides or secondary amines depending on the substituent.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4,5-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme reactions and as a building block for biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3,4,5-trimethylbenzaldehyde depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amino group, which can participate in various chemical reactions. The aldehyde group can also undergo nucleophilic addition reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,4,5-trimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
2-Amino-3,5-dimethylbenzaldehyde: Lacks one methyl group compared to 2-Amino-3,4,5-trimethylbenzaldehyde.
3,4,5-Trimethylbenzaldehyde: Lacks the amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and three methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-amino-3,4,5-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-6-4-9(5-12)10(11)8(3)7(6)2/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
CWBVRJICIOPYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)












![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
